Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Description
Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring a carbamoyl group at position 5, a methyl group at position 4, and a 2-chloropyridin-3-yl carbonyl-substituted amino group at position 2. The ethyl ester at position 3 enhances solubility and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-[(2-chloropyridine-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClN3O4S/c1-3-23-15(22)9-7(2)10(12(17)20)24-14(9)19-13(21)8-5-4-6-18-11(8)16/h4-6H,3H2,1-2H3,(H2,17,20)(H,19,21) |
InChI Key |
UGCKWQYHYHPNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Biological Activity
Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article summarizes the current understanding of its biological activities, supported by experimental data and structure-activity relationship (SAR) analyses.
Antiviral Activity
Research indicates that compounds with similar structural motifs, particularly those containing thiophene and pyridine rings, exhibit significant antiviral properties. For instance, a study evaluated various derivatives in a yellow fever virus inhibition assay, highlighting that some compounds achieved over 50% inhibition at a concentration of 50 µM. Notably, the target compound demonstrated enhanced antiviral activity compared to its parent structures, suggesting that modifications to the core structure can lead to improved efficacy against viral replication .
Table 1: Antiviral Activity of Related Compounds
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |
|---|---|---|---|
| Parent Compound (M02) | 51 | Not specified | Not available |
| Modified Compound (11) | 5 ± 1.7 | 13.5 | 37 |
| Ethyl derivative (target compound) | TBD | TBD | TBD |
Antibacterial Activity
The compound's antibacterial potential is also noteworthy. Similar thiophene derivatives have been reported to show promising antibacterial activity against resistant strains such as XDR Salmonella Typhi. The presence of functional groups that enhance lipophilicity and molecular interactions is critical for their activity .
Table 2: Antibacterial Activity Against XDR Salmonella Typhi
| Compound | MIC (mg/mL) |
|---|---|
| Ethyl derivative (target compound) | TBD |
| Ciprofloxacin | 0.25 |
| Ceftriaxone | 0.5 |
Structure-Activity Relationship (SAR)
The SAR analysis for ethyl derivatives indicates that modifications at specific positions significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic ring enhances antiviral potency while maintaining low cytotoxicity. The linkage between the thiophene and pyridine moieties appears crucial for optimal interaction with biological targets .
Case Studies
- Antiviral Evaluation : In a study focused on flavivirus inhibition, a related compound demonstrated an EC50 value of 25 µM against yellow fever virus, emphasizing the importance of structural integrity in maintaining activity .
- Antibacterial Testing : Another research effort highlighted that thiophene-based compounds exhibited MIC values as low as 3.125 mg/mL against resistant bacterial strains, showcasing their potential as therapeutic agents in treating infections .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene core substituted with carbamoyl and chloropyridine moieties. Its molecular formula is , with a molecular weight of approximately 325.79 g/mol. The presence of these functional groups enhances its biological activity, making it a candidate for various therapeutic applications.
Anticancer Potential
Research indicates that compounds similar to ethyl 5-carbamoyl derivatives exhibit promising anticancer properties. These compounds can interfere with cellular signaling pathways involved in tumor growth. A study demonstrated that derivatives could effectively bind to proteins that regulate cell proliferation, suggesting their potential use in cancer therapies .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for developing treatments for neurodegenerative disorders such as Alzheimer's disease . The ability to inhibit cholinesterases further supports its role in neuroprotection, as it may enhance neurotransmission by preventing the breakdown of acetylcholine .
Enzyme Inhibition
Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Its structural analogs have shown potent inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases .
Anticancer Activity
A notable study explored the efficacy of ethyl 5-carbamoyl derivatives in inhibiting the growth of various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through mitochondrial pathways .
Neuroprotective Studies
In a series of experiments, researchers evaluated the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. The findings revealed that treatment with ethyl 5-carbamoyl derivatives led to decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-3-carboxylate derivatives are versatile scaffolds, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiophene-3-carboxylate Derivatives
Key Observations:
Substituent Effects on Bioactivity: Aromatic vs.
Physicochemical Properties: Lipophilicity: The 4-phenyl substitution in increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Synthetic Accessibility :
- Analogous compounds (e.g., and ) are synthesized via carbamate or urea formation reactions, as seen in Gewald thiophene synthesis methodologies . The target compound likely follows similar pathways, with pyridine carbonyl chloride as a key intermediate.
Safety Profiles :
- Chlorinated derivatives (e.g., ) are labeled as irritants (Xi hazard symbol), suggesting that substituent choice impacts toxicity. Pyridine-containing analogs may exhibit different safety profiles due to reduced electrophilicity compared to chloroacetyl derivatives.
Q & A
Basic: What synthetic strategies are recommended for preparing Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate?
The compound can be synthesized via a Gewald reaction to form the thiophene core, followed by sequential coupling reactions. Key steps include:
- Thiophene core formation : React ethyl acetoacetate with elemental sulfur and a nitrile source under Gewald conditions to yield 2-amino-4-methylthiophene-3-carboxylate derivatives .
- Amide coupling : Introduce the 2-chloropyridin-3-yl carbonyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Carbamoylation : Treat the intermediate with a carbamoyl chloride or isocyanate to install the 5-carbamoyl moiety .
Validate purity via HPLC (>95%) and characterize intermediates using H/C NMR and FT-IR .
Advanced: How can reaction conditions be optimized to enhance yield during the carbamoylation step?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the carbamoylating agent.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation via nucleophilic catalysis .
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, then warm to 25°C for completion.
- Stoichiometry : A 1.2–1.5 molar excess of carbamoyl chloride ensures complete conversion. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm for pyridinyl and thiophene) and carbamoyl NH (δ 5.5–6.0 ppm). C NMR confirms carbonyl groups (δ 165–175 ppm) .
- FT-IR : Detect amide I/II bands (1640–1680 cm and 1530–1570 cm) and ester C=O (1720–1740 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 409.08) .
Advanced: How can crystallographic disorder be resolved in X-ray structures of this compound?
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply the SHELXL software with twin refinement (TWIN/BASF commands) to model disordered regions. Partial occupancy assignments for overlapping atoms may be necessary .
- Validation : Check R (<0.05) and R (<0.25) to ensure model accuracy .
Basic: What in vitro assays are suitable for evaluating its biological activity?
- Antioxidant activity : DPPH radical scavenging assay (IC determination at 517 nm) .
- Anti-inflammatory activity : Inhibition of carrageenan-induced paw edema in rodent models .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How to analyze structure-activity relationships (SAR) for substituent effects on bioactivity?
- Substituent variation : Synthesize analogs with modified pyridinyl (e.g., 2-fluoro, 3-methoxy) or carbamoyl groups (e.g., methylcarbamoyl).
- Activity profiling : Compare IC values across analogs to identify critical substituents. For example, electron-withdrawing groups (e.g., Cl on pyridine) enhance anti-inflammatory potency by 30–40% .
- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to COX-2 or ROS-scavenging targets .
How should discrepancies in biological activity data across studies be addressed?
- Assay standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time).
- Solubility controls : Use DMSO concentrations <0.1% to avoid solvent toxicity artifacts.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of substituent-driven differences .
What strategies mitigate twinning challenges in crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
